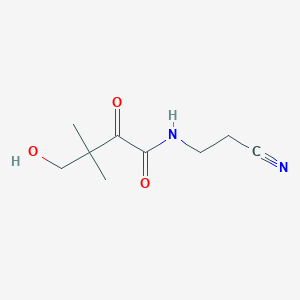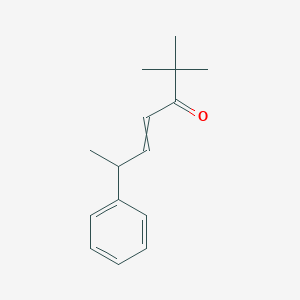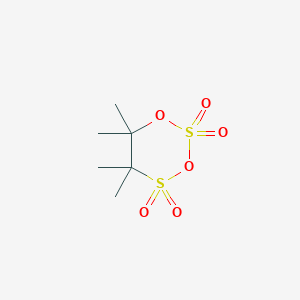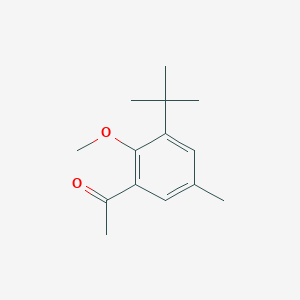
N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide: is a chemical compound with a unique structure that includes a cyanoethyl group, a hydroxy group, and a dimethyl-oxobutanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide typically involves the reaction of 4-hydroxy-3,3-dimethyl-2-oxobutanamide with 2-cyanoethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction conditions.
化学反应分析
Types of Reactions: N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds, while the cyano group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and metabolic pathways, leading to various biological effects.
相似化合物的比较
- N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide
- This compound
- This compound
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
129024-41-5 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
N-(2-cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,6-12)7(13)8(14)11-5-3-4-10/h12H,3,5-6H2,1-2H3,(H,11,14) |
InChI 键 |
TUNCONIKHGGVSB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)C(=O)C(=O)NCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)












